molecular formula C11H18BrN B8664586 Trimethyl-((3-methylphenyl)methyl)azanium bromide CAS No. 21949-11-1

Trimethyl-((3-methylphenyl)methyl)azanium bromide

Cat. No. B8664586
M. Wt: 244.17 g/mol
InChI Key: YMZWUHBBOTVKHM-UHFFFAOYSA-M
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Patent
US06610458B2

Procedure details

A] 3-Methylbenzyl bromide (24.64 g, 1.33×10−1 mol, Aldrich) is dissolved in 221 g of diethyl ether in a 500 ml round bottomed flask. A 33% (w/w) solution of trimethylamine in methanol (35.80 g, 2.00×10−1 mol, Acros) is added all at once, forming a precipitate almost immediately. The reaction mixture is allowed to stir overnight at room temperature and is then filtered and washed three times with diethyl ether. The resulting powder is dried in a vacuum oven overnight to obtain 3-methylbenzyl trimethylammonium bromide.
Quantity
24.64 g
Type
reactant
Reaction Step One
Quantity
221 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][Br:6].[CH3:10][N:11]([CH3:13])[CH3:12].CO>C(OCC)C>[Br-:6].[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][N+:11]([CH3:13])([CH3:12])[CH3:10] |f:4.5|

Inputs

Step One
Name
Quantity
24.64 g
Type
reactant
Smiles
CC=1C=C(CBr)C=CC1
Name
Quantity
221 g
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C
Name
Quantity
35.8 g
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a precipitate almost immediately
FILTRATION
Type
FILTRATION
Details
is then filtered
WASH
Type
WASH
Details
washed three times with diethyl ether
CUSTOM
Type
CUSTOM
Details
The resulting powder is dried in a vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Br-].CC=1C=C(C[N+](C)(C)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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